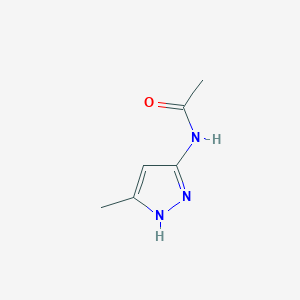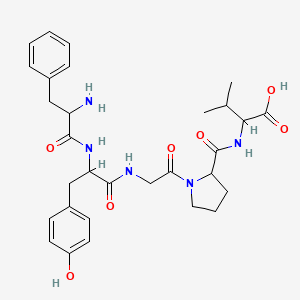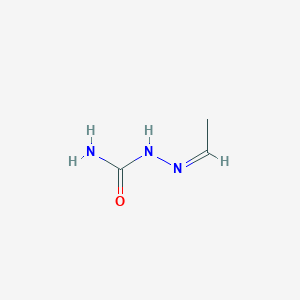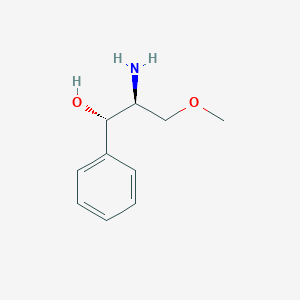
Phenethylzinkbromid
Übersicht
Beschreibung
Phenethylzinc bromide is an organozinc compound with the chemical formula C8H9BrZn. It is a colorless liquid that is unstable at room temperature and susceptible to moisture and oxygen in the air, leading to decomposition reactions . This compound is commonly used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Phenethylzinc bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for forming carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc compounds like phenethylzinc bromide are often explored for their potential in drug synthesis and development.
Wirkmechanismus
Target of Action
Phenethylzinc bromide is primarily used as a reagent in organic synthesis . It is particularly used as a substitute for Grignard reagents . The primary targets of Phenethylzinc bromide are organic halides or triflates .
Mode of Action
Phenethylzinc bromide interacts with its targets (organic halides or triflates) via a transition metal-catalyzed Negishi cross-coupling reaction . This interaction results in the formation of carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by Phenethylzinc bromide is the synthesis of aryl or heteroaryl derivatives . The downstream effects of this pathway include the preparation of (4-phenyl-1-butyn-1-yl)benzene by reacting with phenylacetylene via a palladium-catalyzed cross-coupling reaction , and the synthesis of benzyl substituted thienopyrimidine derivatives .
Pharmacokinetics
It is known that phenethylzinc bromide is a colorless liquid, unstable at room temperature, and susceptible to moisture and oxygen in the air . It will undergo decomposition reactions when exposed to these conditions . These properties may impact the bioavailability of Phenethylzinc bromide.
Result of Action
The molecular and cellular effects of Phenethylzinc bromide’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds, including aryl or heteroaryl derivatives .
Action Environment
The action, efficacy, and stability of Phenethylzinc bromide are influenced by environmental factors. It is sensitive to air and moisture . Therefore, Phenethylzinc bromide should be stored at 2-8°C to maintain its stability . It is also important to note that Phenethylzinc bromide reacts with water , which can affect its action and efficacy.
Biochemische Analyse
Biochemical Properties
Phenethylzinc bromide can be used as a reagent in the transition metal-catalyzed Negishi cross-coupling reaction to prepare aryl or heteroaryl derivatives by reacting with organic halides or triflates via carbon-carbon bond formation . It can also be used to prepare (4-phenyl-1-butyn-1-yl)benzene by reacting with phenylacetylene via palladium-catalyzed cross-coupling reaction .
Molecular Mechanism
The molecular mechanism of Phenethylzinc bromide primarily involves its role in the formation of carbon-carbon bonds in organic synthesis . It can react with organic halides or triflates in the presence of a transition metal catalyst to form new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
Phenethylzinc bromide is unstable at room temperature and is susceptible to decomposition in the presence of moisture and oxygen . Therefore, it must be stored under specific conditions (2-8°C) to maintain its stability .
Metabolic Pathways
Its primary use is in organic synthesis, where it participates in carbon-carbon bond formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenethylzinc bromide is typically prepared using the Grignard reagent method. In this process, ethyl bromide is dissolved in anhydrous ether, and zinc dust is added to the solution. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for phenethylzinc bromide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Phenethylzinc bromide primarily undergoes substitution reactions, particularly in the presence of transition metal catalysts. It is commonly used in the Negishi cross-coupling reaction to form carbon-carbon bonds by reacting with organic halides or triflates .
Common Reagents and Conditions:
Negishi Cross-Coupling Reaction: This reaction involves phenethylzinc bromide reacting with organic halides or triflates in the presence of a palladium or nickel catalyst.
Palladium-Catalyzed Cross-Coupling Reaction: Phenethylzinc bromide can react with phenylacetylene to prepare (4-phenyl-1-butyn-1-yl)benzene.
Major Products:
- Aryl or heteroaryl derivatives
- Benzyl substituted thienopyrimidine derivatives
Vergleich Mit ähnlichen Verbindungen
- Benzylzinc bromide
- Butylzinc bromide
- Cyclohexylzinc bromide
- Phenylzinc bromide
Comparison: Phenethylzinc bromide is unique due to its phenethyl group, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to benzylzinc bromide, phenethylzinc bromide offers different steric and electronic properties, making it suitable for specific synthetic applications. Similarly, butylzinc bromide and cyclohexylzinc bromide have different alkyl groups, leading to variations in their reactivity and applications .
Eigenschaften
IUPAC Name |
bromozinc(1+);ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVLYRZWQLDARE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70410536 | |
| Record name | Phenethylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-14-7 | |
| Record name | Phenethylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)









